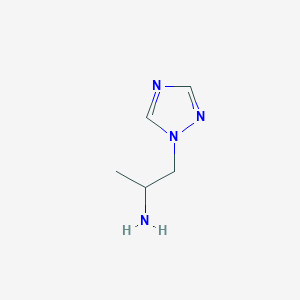

1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Vue d'ensemble

Description

1-(1H-1,2,4-triazol-1-yl)propan-2-amine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which makes it an important scaffold in drug design due to its ability to form hydrogen bonds and interact with various biological targets .

Applications De Recherche Scientifique

1-(1H-1,2,4-triazol-1-yl)propan-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly antifungal and antiviral agents.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mécanisme D'action

Target of Action

The primary target of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. By interacting with this enzyme, the compound can influence the production of estrogens and thereby exert its effects.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through hydrogen bonding . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and affecting the biosynthesis of estrogens .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting the activity of the enzyme, the compound can reduce the production of estrogens. This can have downstream effects on various physiological processes that are regulated by these hormones.

Pharmacokinetics

The pharmacokinetics of this compound and its derivatives are influenced by their ability to form hydrogen bonds with different targets . This property can improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds, enhancing their bioavailability .

Result of Action

The primary result of the compound’s action is a reduction in the production of estrogens due to the inhibition of the aromatase enzyme . This can have various molecular and cellular effects, depending on the specific physiological processes that are regulated by these hormones.

Analyse Biochimique

Biochemical Properties

1-(1H-1,2,4-triazol-1-yl)propan-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, specifically binding to the heme moiety of these enzymes . This interaction can inhibit the activity of cytochrome P450, affecting the metabolism of various substrates. Additionally, this compound can form hydrogen bonds with other biomolecules, influencing their stability and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity . For example, the compound can inhibit cytochrome P450 enzymes by binding to their heme moiety, preventing the metabolism of certain substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes . In some cases, high doses of this compound can cause toxic or adverse effects, such as liver damage or disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can affect the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels . The compound can also influence the activity of other enzymes and cofactors, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity . The compound’s distribution can also be affected by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, it may localize to the mitochondria, affecting energy production and metabolic processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine typically involves the reaction of 1,2,4-triazole with an appropriate alkylating agent. One common method is the alkylation of 1,2,4-triazole with 2-bromo-1-propanamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1-(1H-1,2,4-triazol-1-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted triazole compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone: An intermediate in the production of fluconazole.

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.

Uniqueness

1-(1H-1,2,4-triazol-1-yl)propan-2-amine is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Activité Biologique

1-(1H-1,2,4-triazol-1-yl)propan-2-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocycles that exhibit significant pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound based on various studies and research findings.

The structural formula of this compound can be represented as follows:

The triazole ring in this compound is known to interact with various biological targets. The nitrogen atoms in the triazole ring can form hydrogen bonds with active site residues of enzymes and receptors, facilitating its inhibitory effects on target proteins.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Research has shown that compounds containing the triazole moiety can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. A study reported that this compound derivatives displayed Minimum Inhibitory Concentrations (MICs) against ESKAPE pathogens, which are notorious for their antibiotic resistance .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.25 | E. coli (MDR) |

| Compound B | 0.5 | S. aureus (MRSA) |

| Compound C | 0.75 | K. pneumoniae |

Antifungal Activity

Triazole derivatives have also been recognized for their antifungal properties. The compound has shown effectiveness against fungal strains such as Candida spp., with studies indicating a broad spectrum of activity .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, a derivative was identified as a potent inhibitor of HSET (KIFC1), a mitotic kinesin critical for cancer cell survival .

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features. The presence of various substituents on the triazole ring can enhance or diminish their biological efficacy:

- Hydrophobic Groups : Increase lipophilicity and cellular uptake.

- Electron-Drawing Groups : Enhance binding affinity to target enzymes.

A detailed SAR analysis revealed that modifications at specific positions on the triazole ring could lead to improved inhibitory activities against targeted pathogens .

Study on Antibacterial Efficacy

In a comparative study involving several triazole derivatives, it was found that certain modifications led to enhanced antibacterial activity against resistant strains. For example, a compound with a bromine substituent at C6 exhibited significantly higher activity against Bacillus subtilis compared to its unsubstituted analog .

Evaluation Against Cancer Cell Lines

A series of experiments assessed the cytotoxic effects of triazole derivatives on various cancer cell lines. Results indicated that specific derivatives induced apoptosis in colorectal cancer cells by disrupting microtubule dynamics during mitosis .

Propriétés

IUPAC Name |

1-(1,2,4-triazol-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5(6)2-9-4-7-3-8-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZDXHFMAKRNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424364 | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883545-31-1 | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.